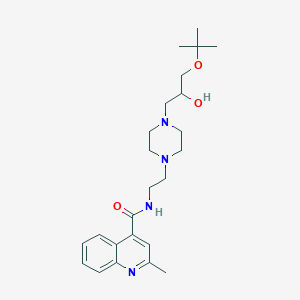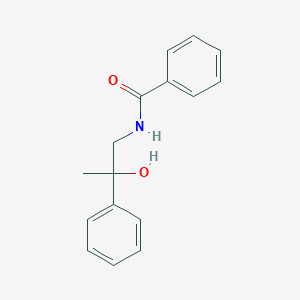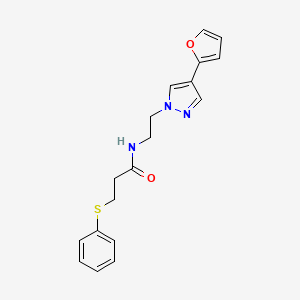
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is an organic molecule that contains several functional groups, including a furan ring, a pyrazol ring, an ethyl group, and a phenylthio group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazol ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the furan ring could be synthesized through a Paal-Knorr synthesis or similar method . The pyrazol ring could be synthesized through a condensation reaction of a 1,3-diketone with hydrazine . The phenylthio group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazol rings would contribute to the compound’s aromaticity, while the ethyl and phenylthio groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyrazol rings, as well as the phenylthio group. The furan ring, for example, is known to undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the furan ring is known to be somewhat toxic and volatile .Scientific Research Applications
Antimicrobial Applications
One study focused on synthesizing heteroaryl pyrazole derivatives, including compounds related to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, and evaluated their antimicrobial efficacy. These compounds exhibited activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Hamed et al., 2020). Another research effort synthesized pyrazoline derivatives with antibacterial properties, emphasizing the chemical's relevance in developing new antibacterial agents (Rani et al., 2015).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of compounds within the same family as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, providing insights into their chemical properties and potential applications. For instance, the development of methods for preparing 3-substituted furans offers valuable information for the synthesis of related compounds (Inomata et al., 1978).
Biological Activity Exploration
Further studies have explored the structure-activity relationships of pyrazole derivatives, aiming to understand their biological activities better and develop new therapeutic agents. For example, a study on the synthesis and antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines sheds light on the potential of such compounds in combating bacterial infections (Rani et al., 2012).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(8-12-24-16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-23-17/h1-7,11,13-14H,8-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJRWDTQFTRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2998545.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2998547.png)
![2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2998548.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)
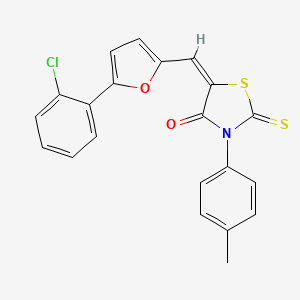
![N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2998553.png)
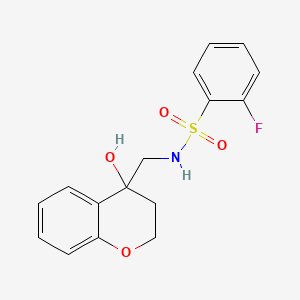
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)
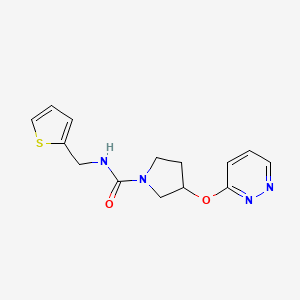
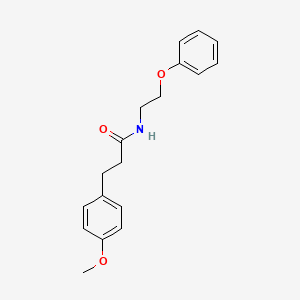
![Methyl 4-(4-methylphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2998561.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2998563.png)
